molecular formula C9H8N2O2 B1354972 Methyl imidazo[1,2-a]pyridine-7-carboxylate CAS No. 86718-01-6

Methyl imidazo[1,2-a]pyridine-7-carboxylate

Numéro de catalogue: B1354972
Numéro CAS: 86718-01-6
Poids moléculaire: 176.17 g/mol
Clé InChI: KYHRVKMXYXBEQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl imidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug design. The imidazo[1,2-a]pyridine core is found in various pharmaceutical drugs, making it a valuable structure in medicinal chemistry .

Analyse Biochimique

Biochemical Properties

Methyl imidazo[1,2-a]pyridine-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for example, this compound has been observed to induce apoptosis, characterized by nuclear condensation and fragmentation . It also affects cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell proliferation and survival . In non-tumor cells, the compound’s effects may differ, highlighting the importance of context in its cellular impact .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways . Additionally, it can interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions are often mediated by specific binding sites on the biomolecules, which determine the compound’s specificity and potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can also result in adaptive cellular responses, which may alter its initial effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects, where a certain dosage is required to elicit a response, are also common in studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can affect the overall metabolic flux and levels of specific metabolites . For example, the compound may inhibit enzymes involved in the synthesis or degradation of key metabolites, leading to changes in their concentrations and downstream effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by several factors, including its interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, the compound may be transported into cells via specific transporters and then bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may be found in the cytoplasm, where it can interact with enzymes and other proteins involved in metabolic pathways .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anti-Tuberculosis Activity

Methyl imidazo[1,2-a]pyridine-7-carboxylate and its derivatives have shown significant promise as anti-tuberculosis agents. Recent studies indicate that imidazo[1,2-a]pyridine analogues exhibit potent activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, a series of compounds including methyl imidazo[1,2-a]pyridine-3-carboxamides demonstrated minimum inhibitory concentrations (MIC) as low as 0.004 μM against replicating Mycobacterium tuberculosis (Mtb) strains, indicating their potential as effective treatments for resistant TB strains .

Table 1: Anti-TB Activity of Imidazo[1,2-a]pyridine Compounds

CompoundMIC (μM)Activity Against
Compound 60.004Replicating Mtb
Compound 18≤0.006MDR and XDR strains
Compound 3112.8 nmol/Lc-Met inhibition

1.2 Anticancer Properties

In addition to its anti-TB applications, this compound has been investigated for its anticancer properties. One study highlighted its role as a c-Met kinase inhibitor, which is critical in cancer progression and drug resistance. The compound exhibited significant inhibition of cell proliferation in various cancer cell lines, showcasing its potential as a lead compound for novel anticancer drugs .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of methyl imidazo[1,2-a]pyridine derivatives have provided insights into optimizing their pharmacological profiles. Researchers have synthesized various analogues and assessed their biological activities against different targets. For example, modifications to the carboxylate group have been linked to enhanced potency against TB .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Carboxamide substitutionIncreased potency against Mtb
Aromatic ring variationsEnhanced selectivity for cancer cells

Synthesis Techniques

The synthesis of this compound has been achieved through various methods, including iron-catalyzed denitration and copper-catalyzed aerobic oxidative reactions. These techniques allow for the efficient production of diverse analogues with potential pharmacological activities .

Case Studies

4.1 Case Study: Anti-TB Efficacy

A recent study conducted high-throughput screening of a library of imidazo[1,2-a]pyridine compounds against Mtb. The results identified several lead compounds with low MIC values and favorable pharmacokinetic profiles in animal models, supporting their progression into further preclinical studies .

4.2 Case Study: Anticancer Mechanism Exploration

Another investigation focused on the mechanism by which methyl imidazo[1,2-a]pyridine derivatives inhibit c-Met signaling pathways in cancer cells. The findings revealed that these compounds not only inhibited c-Met activity but also affected downstream signaling cascades critical for tumor growth and metastasis .

Comparaison Avec Des Composés Similaires

Methyl imidazo[1,2-a]pyridine-7-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives and similar heterocyclic compounds:

The uniqueness of this compound lies in its specific functional groups and the versatility of its chemical reactions, making it a valuable compound for various applications in research and industry.

Activité Biologique

Methyl imidazo[1,2-a]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

This compound exhibits a range of biochemical interactions that influence various metabolic pathways. It has been shown to inhibit specific enzymes, thereby altering metabolic flux and affecting cellular processes.

Table 1: Enzymatic Interactions

Enzyme TargetEffect on ActivityReference
Cyclooxygenase (COX)Inhibition of prostaglandin production
Various metabolic enzymesAltered metabolic pathways

2. Cellular Effects

The compound's effects vary significantly depending on the cell type. In cancer cells, it has been noted to induce apoptosis characterized by nuclear condensation and fragmentation. This suggests its potential as an anti-cancer agent.

Case Study: Apoptosis Induction in Cancer Cells

In laboratory studies, this compound was administered to various cancer cell lines, resulting in a marked increase in apoptosis markers compared to control groups. The compound demonstrated IC50 values indicative of effective cytotoxicity.

The biological activity of this compound involves multiple mechanisms:

  • Enzyme Inhibition : The compound binds to enzymes like COX, inhibiting their activity and reducing inflammatory responses.
  • Metabolic Pathway Modulation : It influences various metabolic pathways by interacting with cofactors and transporters, affecting cellular homeostasis.

4. Pharmacological Activities

This compound has been investigated for several pharmacological applications:

Table 2: Pharmacological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation via COX inhibition
AntimycobacterialEffective against Mycobacterium tuberculosis

5. Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationship of imidazo[1,2-a]pyridine derivatives. Modifications in the chemical structure can significantly enhance biological activity and selectivity against specific targets.

SAR Findings

Research indicates that variations in functional groups attached to the imidazo[1,2-a]pyridine scaffold can lead to improved potency against various diseases:

  • Hydroxyl Groups : Presence of -OH groups enhances antiproliferative activity.
  • Carboxamide Modifications : These modifications have shown promising results against multidrug-resistant strains of Mycobacterium tuberculosis with MIC values as low as 0.004 μM .

6. Case Studies in Antimycobacterial Activity

Recent investigations into the antimycobacterial properties of this compound highlight its potential in treating tuberculosis:

  • Study Overview : A series of derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv.
  • Results : Compounds exhibited MIC values ranging from 0.003 to 0.05 μM against replicating bacteria, indicating strong efficacy .

Propriétés

IUPAC Name

methyl imidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHRVKMXYXBEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568150
Record name Methyl imidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86718-01-6
Record name Methyl imidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of Methyl 2-aminopyridine-4-carboxylate (10.0 g, 66 mmol, 1.0 equiv) in EtOH (150 ml) was added NaHCO3 (11.1 g, 132 mmol, 2.0 equiv) followed by chloroacetaldehyde (13.0 ml, 99 mmol, 1.5 equiv). The mixture was refluxed for 2 h. Solvents were removed under reduced pressure and the crude mixture was partitioned between water and EtOAc. The resulting precipitate was washed with Et2O and recrystallised from MeOH/Et2O to afford 8.4 g of product. 1H NMR (400 MHz, DMSO-d6): 8.66 (1H, d), 8.16 (2H, s), 7.80 (1H, s), 7.33 (1H, d), 3.90 (3H, s). MS: [M+H]+ 177.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-isonicotinic acid methyl ester (1 eq.) and chloroacetaldehyde (45% w/w in water) (4.5 eq.) in ethanol was added NaHCO3 (1.7 eq.). The reaction mixture was refluxed for 15 h and the solvents removed under reduced pressure. The residue was partitioned between water and EtOAc, the organic layer was washed with a saturated aqueous solution of Na2CO3 and brine, dried over MgSO4, filtered and concentrated under reduced pressure. The crude was purified by chromatography on silica gel (elution with DCM/MeOH: 100/0 to 98/2) to afford imidazo[1,2-a]pyridine-7-carboxylic acid methyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 1.31 parts of 2-bromo-1,1-diethoxyethane, 10 parts of water and 1.5 parts of a hydrobromic acid solution 48% in water was stirred and refluxed for 1 hours. The mixture was poured onto 50 parts of water and the whole was neutralized with potassium carbonate. Then there were added successively 5 parts of sodium hydrogen carbonate and 3 parts of methyl 2-amino-4-pyridinecarboxylate. The reaction mixture was stirred and heated for 15 minutes at 55° C. in an oil-bath. After 30 minutes, gas-evolution had ceased and the mixture was cooled. The product was extracted with dichloromethane. The extract was dried, filtered and evaporated. The residue was stirred in 2,2'-oxybispropane. The product was filtered off and dried, yielding 2.9 parts (82.3%) of methyl imidazo-[1,2-a]pyridine-7-carboxylate; mp. 143.2° C. (intermediate 13).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.